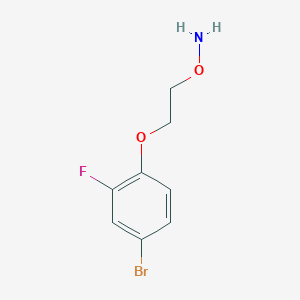
O-(2-(4-Bromo-2-fluorophenoxy)ethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-(4-Bromo-2-fluorophenoxy)ethyl)hydroxylamine is an organic compound that features a hydroxylamine functional group attached to a phenoxyethyl chain, which is further substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(4-Bromo-2-fluorophenoxy)ethyl)hydroxylamine typically involves the reaction of 4-bromo-2-fluorophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the chloroethylamine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
O-(2-(4-Bromo-2-fluorophenoxy)ethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-(2-(4-Bromo-2-fluorophenoxy)ethyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-(2-(4-Bromo-2-fluorophenoxy)ethyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The bromine and fluorine atoms may also contribute to the compound’s reactivity and specificity by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
O-(2-(4-Fluorophenoxy)ethyl)hydroxylamine: Lacks the bromine atom, which may affect its reactivity and biological activity.
O-(2-(4-Bromo-2-chlorophenoxy)ethyl)hydroxylamine: Contains a chlorine atom instead of fluorine, which can alter its chemical properties.
O-(2-(4-Bromo-2-methylphenoxy)ethyl)hydroxylamine: Substituted with a methyl group instead of fluorine, leading to different steric and electronic effects.
Uniqueness
O-(2-(4-Bromo-2-fluorophenoxy)ethyl)hydroxylamine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9BrFNO2 |
|---|---|
Molecular Weight |
250.06 g/mol |
IUPAC Name |
O-[2-(4-bromo-2-fluorophenoxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H9BrFNO2/c9-6-1-2-8(7(10)5-6)12-3-4-13-11/h1-2,5H,3-4,11H2 |
InChI Key |
SQVFLTVLCFXSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


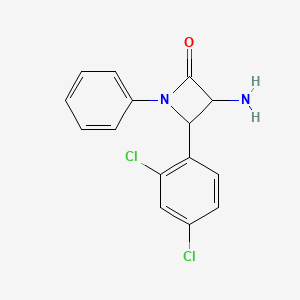
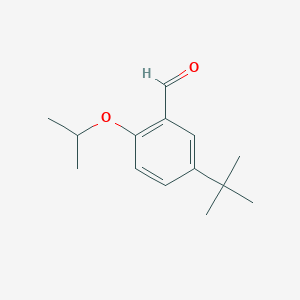
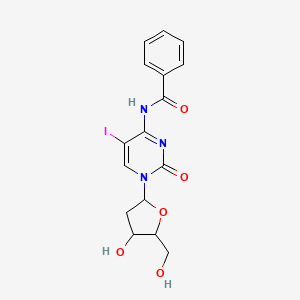
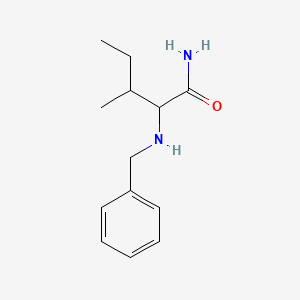
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14781236.png)
![2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid](/img/structure/B14781241.png)
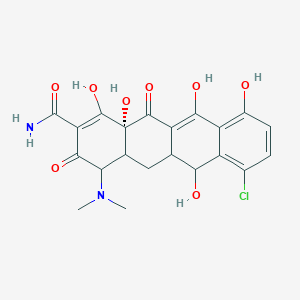
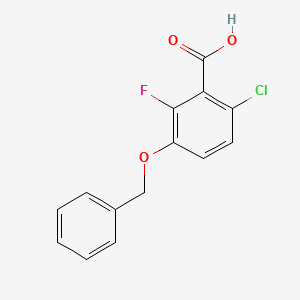
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14781271.png)
![(3E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{[(3-hydroxynaphthalen-2-YL)formamido]imino}butanamide](/img/structure/B14781279.png)
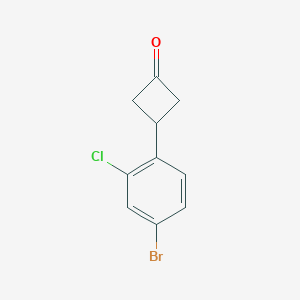
![8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one](/img/structure/B14781287.png)
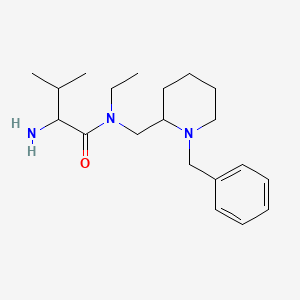
![2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate](/img/structure/B14781299.png)
